1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-Benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a naphthyridine core, a benzyl group, a trifluoromethylphenyl group, and a carboxamide functional group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthyridine core One common approach is the condensation of appropriate starting materials, such as 2-aminonicotinaldehyde and a suitable benzyl derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents and solvents is carefully controlled to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the carboxamide group may participate in hydrogen bonding interactions. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents.
Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethyl group but have different core structures.
Benzamides: These compounds feature the carboxamide group but lack the naphthyridine core.
Uniqueness: 1-Benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its combination of structural elements, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)17-9-4-10-18(13-17)28-21(30)19-12-16-8-5-11-27-20(16)29(22(19)31)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOXYEYVFJPFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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